Decanal, 2,2-dichloro-

Description

Contextualization within Halogenated Organic Chemistry

Halogenated organic compounds are molecules that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). Their presence dramatically influences the parent molecule's physical and chemical properties. The high electronegativity and size of halogen atoms can alter electron distribution, bond lengths, and molecular geometry, leading to unique reactivity.

Within this broad category, alpha-dihaloaldehydes are characterized by the presence of two halogen atoms on the carbon atom adjacent to the aldehyde functional group (the alpha-carbon). This specific arrangement creates a molecule with distinct electronic and steric characteristics, making it a valuable intermediate in various chemical transformations. The decanal (B1670006) framework, a ten-carbon aliphatic chain, provides a non-polar backbone to the reactive dichlorinated aldehyde head.

Research Significance of Alpha,Alpha-Dihalocarbonyl Compounds in Organic Synthesis

Alpha,alpha-dihalocarbonyl compounds, including 2,2-dichloroaldehydes, are recognized as valuable and versatile building blocks in organic synthesis. thieme-connect.com Their utility stems from the presence of multiple reactive sites. The aldehyde group can undergo typical carbonyl reactions, while the dihalogenated alpha-carbon provides a locus for nucleophilic substitution or elimination reactions.

Researchers have exploited these features to construct more complex molecular architectures. For instance, 2,2-dichloroaldehydes can be reduced to form 2,2-dichloroalkanols, which are activated alcohols with their own set of applications. researchgate.nettandfonline.com Furthermore, these compounds serve as precursors for the synthesis of 2,2-dichlorocarboxylic acids, which are important building blocks for creating molecules like 2-pyrrolidinones. thieme-connect.com The ability to participate in reactions catalyzed by N-heterocyclic carbenes (NHCs) has further expanded their synthetic potential, allowing for the creation of enantioenriched α-chloro and α-fluoro carboxylic acids. nih.govorganic-chemistry.orgorganic-chemistry.org

The direct chlorination of aldehydes to produce 2,2-dichloroaldehydes has been a subject of study, with various methods developed to improve efficiency and minimize waste. thieme-connect.comthieme-connect.com These methods often involve the use of catalysts to facilitate the reaction. thieme-connect.comthieme-connect.com

Overview of Structural Features Influencing Reactivity in Dichlorinated Aldehyde Derivatives

The reactivity of dichlorinated aldehyde derivatives is governed by a combination of electronic and steric factors. The two chlorine atoms on the alpha-carbon are strongly electron-withdrawing. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to its non-halogenated counterpart. pressbooks.pubmsu.edu

However, the presence of two relatively large chlorine atoms also introduces steric hindrance around the carbonyl group. This can impede the approach of bulky nucleophiles. khanacademy.org The interplay between these electronic and steric effects dictates the outcome of reactions involving 2,2-dichloroaldehydes.

The alpha-hydrogens in a typical aldehyde are weakly acidic. However, in 2,2-dichloroaldehydes, the electron-withdrawing nature of the two chlorine atoms further increases the acidity of the alpha-proton, facilitating its removal under basic conditions and enabling a range of subsequent reactions.

Tabular Data

Table 1: Physical and Chemical Properties of Decanal

| Property | Value |

| Molecular Formula | C10H20O |

| Molar Mass | 156.27 g/mol chembk.com |

| Appearance | Colorless oily liquid chembk.com |

| Density | 0.83 g/mL at 20 °C chembk.com |

| Melting Point | 7 °C chembk.com |

| Boiling Point | 207-209 °C chembk.com |

| Flash Point | 186°F (85.5°C) chembk.com |

| Water Solubility | Insoluble chembk.com |

Synthesis from Precursor Molecules

An alternative to direct dichlorination involves the synthesis of 2,2-dichlorodecanal from precursors that either already contain the dichlorinated carbon center or are readily converted to the aldehyde functionality.

1 Functionalization of Aliphatic Chains with Pre-existing Dihalogenated Centers

Synthesizing target molecules from precursors with pre-existing dihalogenated centers is a viable strategy. This approach relies on the ability to selectively functionalize other parts of the molecule without affecting the dichlorinated moiety. For instance, catalytic methods have been developed for the remote carboxylation of halogenated aliphatic hydrocarbons using carbon dioxide. nih.gov These reactions can proceed via catalyst migration along a hydrocarbon chain, allowing for functionalization at positions distant from the halogenated site. nih.govacs.org While not a direct synthesis of 2,2-dichlorodecanal, this demonstrates the principle of manipulating long-chain halogenated aliphatics, which could be adapted to build up the carbon chain of a precursor to 2,2-dichlorodecanal.

Structure

3D Structure

Properties

CAS No. |

119450-43-0 |

|---|---|

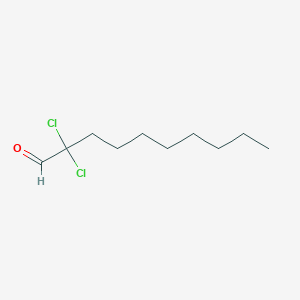

Molecular Formula |

C10H18Cl2O |

Molecular Weight |

225.15 g/mol |

IUPAC Name |

2,2-dichlorodecanal |

InChI |

InChI=1S/C10H18Cl2O/c1-2-3-4-5-6-7-8-10(11,12)9-13/h9H,2-8H2,1H3 |

InChI Key |

DINIFJDCVUFIBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C=O)(Cl)Cl |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 2,2 Dichlorodecanal

Carbonyl Reactivity in Alpha-Dichlorinated Aldehydes

The presence of two electron-withdrawing chlorine atoms at the alpha-position significantly enhances the electrophilicity of the carbonyl carbon in 2,2-dichlorodecanal compared to its non-halogenated counterpart, decanal (B1670006). This heightened reactivity makes the carbonyl group a prime target for nucleophilic attack.

Nucleophilic Addition Reactions and Stereochemical Aspects

Nucleophilic addition is a fundamental reaction for aldehydes. byjus.com The process involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. byjus.comck12.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The general mechanism involves the nucleophile approaching the planar, sp² hybridized carbonyl carbon, which then rehybridizes to a tetrahedral sp³ geometry in the product. ck12.orglibretexts.org

For 2,2-dichlorodecanal, this reaction can be generalized as: Step 1: Nucleophilic attack on the carbonyl carbon. Step 2: Formation of a tetrahedral alkoxide intermediate. Step 3: Protonation of the alkoxide to give the final alcohol product. byjus.com

Stereochemical Aspects: The nucleophilic addition to the prochiral carbonyl group of 2,2-dichlorodecanal results in the formation of a new chiral center at the former carbonyl carbon. Since the carbonyl group is trigonal planar, the nucleophile can attack from either the Re or Si face with roughly equal probability, unless influenced by a chiral catalyst or reagent. libretexts.org This typically leads to the formation of a racemic mixture of two enantiomers. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions with 2,2-Dichlorodecanal This table is illustrative and based on general carbonyl reactivity.

| Nucleophile (Reagent) | Intermediate Product | Final Product (after protonation) |

|---|---|---|

| Hydride ion (:H⁻) from NaBH₄ or LiAlH₄ | 1,1-dichloro-2-decanoxide | 1,1-dichlorodecan-2-ol |

| Methyl anion (:CH₃⁻) from CH₃MgBr or CH₃Li | 2,2-dichloro-3-undecanoxide | 2,2-dichloroundecan-3-ol |

| Cyanide ion (:CN⁻) from HCN/KCN | 2-(1,1-dichlorononyl)-2-hydroxyethanenitrile anion | 2-hydroxy-3,3-dichloroundecanenitrile |

| Alkynide ion (e.g., HC≡C:⁻Na⁺) | 1,1-dichloro-3-dodecyn-2-oxide | 1,1-dichlorododec-3-yn-2-ol |

Condensation Reactions with Various Nucleophiles

Condensation reactions involve an initial nucleophilic addition followed by a dehydration step, typically resulting in the formation of a new carbon-carbon double bond. wikipedia.orglibretexts.org Common examples include the Aldol and Knoevenagel condensations. wikipedia.orgepfl.ch

In the case of 2,2-dichlorodecanal, it lacks alpha-hydrogens and therefore cannot form an enolate to act as the nucleophilic partner in a self-condensation reaction. However, it can readily act as the electrophilic acceptor for various nucleophiles, such as enolates derived from other ketones or aldehydes (in a crossed-aldol reaction) or stabilized carbanions from active methylene (B1212753) compounds (in a Knoevenagel condensation). msu.eduwikipedia.orgyoutube.com

The general pathway for a crossed-aldol type reaction would be:

An enolate attacks the carbonyl carbon of 2,2-dichlorodecanal.

A beta-hydroxy carbonyl intermediate is formed.

Under acidic or basic conditions, this intermediate can dehydrate to form an α,β-unsaturated product.

In a Knoevenagel condensation, a compound with an active hydrogen component (e.g., diethyl malonate, malonic acid) reacts with the aldehyde in the presence of a weak base. wikipedia.org The reaction proceeds through nucleophilic addition to the carbonyl group, followed by dehydration. wikipedia.org

Table 2: Potential Condensation Reactions of 2,2-Dichlorodecanal This table illustrates potential reactions based on established condensation mechanisms.

| Nucleophilic Partner | Catalyst | Type of Condensation | Expected Product (after dehydration) |

|---|---|---|---|

| Acetone (forms an enolate) | Base (e.g., NaOH) | Crossed-Aldol | 5,5-dichloro-4-hydroxydodecan-2-one |

| Diethyl malonate | Weak base (e.g., Piperidine) | Knoevenagel | Diethyl 2-(2,2-dichlorodecylidene)malonate |

| Nitromethane | Base | Henry (Nitro-aldol) | 1,1-dichloro-2-(nitromethyl)decan-2-ol |

| Cyanoacetic acid | Pyridine | Knoevenagel-Doebner | 3,3-dichloro-2-cyanododec-2-enoic acid |

Reactivity at the Dichlorinated Carbon Center

The gem-dichloro group at the alpha-position is another key reactive site within the molecule. The carbon atom is bonded to two electronegative chlorine atoms, making it susceptible to both substitution and elimination reactions.

Substitution Reactions (e.g., hydrolytic transformations, displacement by other nucleophiles)

Gem-dihalides can undergo hydrolytic transformations, typically yielding carbonyl compounds. doubtnut.com In the case of 2,2-dichlorodecanal, hydrolysis would involve the nucleophilic substitution of both chlorine atoms by hydroxide (B78521) ions. This process forms a highly unstable geminal diol intermediate. doubtnut.comaskfilo.com This intermediate readily eliminates a molecule of water to form a more stable product. doubtnut.com

The hydrolysis of 2,2-dichlorodecanal is expected to proceed as follows:

Nucleophilic attack by water or hydroxide on the dichlorinated carbon, displacing one chloride ion.

A second displacement reaction replaces the remaining chloride ion, forming a 2,2-dihydroxydecanal intermediate (a gem-diol).

Rapid dehydration of the unstable gem-diol occurs. The product would be an α-keto aldehyde, specifically 2-oxodecanal.

This transformation is analogous to the hydrolysis of 2,2-dichloropropane, which yields acetone. doubtnut.comaskfilo.comallen.in Other nucleophiles besides water could potentially displace the chlorine atoms, although such reactions are less common and may require specific catalysts.

Elimination Pathways and Formation of Unsaturated Systems

Elimination reactions provide a route to unsaturated compounds by removing atoms or groups from adjacent carbons. libretexts.org While 2,2-dichlorodecanal lacks alpha-hydrogens for a standard dehydrohalogenation, elimination reactions can still be envisioned under certain conditions.

One possible pathway involves the reaction with a strong base, which could potentially abstract a proton from the beta-carbon (C3). This would be a type of β-elimination, where a proton from the beta-carbon is removed and one of the chlorine atoms acts as a leaving group, leading to the formation of an α-chloro-α,β-unsaturated aldehyde (2-chlorodec-2-enal). The mechanism could follow a concerted (E2) or stepwise (E1cb) pathway, depending on the reaction conditions and the stability of the intermediates. byjus.com

Alternative elimination pathways might involve reductive elimination. Treatment with certain reducing agents (e.g., zinc dust) could potentially lead to the elimination of both chlorine atoms and the formation of a carbon-carbon triple bond, yielding an alkynyl aldehyde, although this is a more complex transformation.

Rearrangement Processes

While 2,2-dichlorodecanal itself may not be prone to common rearrangements, its derivatives or reaction intermediates can be. A notable reaction reported for α,α-dichloroaldehydes involves a rearrangement catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net

In a reaction reported by Rovis and co-workers, α,α-dichloroaldehydes react with an enantiopure triazolium salt (an NHC precursor) in an alcoholic medium. researchgate.net This process does not result in a simple addition product but furnishes a highly enantioselective α-chloroester. researchgate.net The proposed mechanism involves:

The N-heterocyclic carbene catalyst adds to the aldehyde's carbonyl carbon, forming a Breslow intermediate.

This intermediate undergoes a rearrangement where one of the chlorine atoms migrates, ultimately leading to an acyl triazolium intermediate.

Reaction with the alcohol solvent releases the α-chloroester product and regenerates the NHC catalyst.

This transformation represents an internal redox reaction where the aldehyde is effectively oxidized to an ester derivative with concomitant rearrangement. Another class of relevant rearrangements are α-ketol rearrangements, which involve a 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. d-nb.infowikipedia.orgnih.gov While 2,2-dichlorodecanal is not an α-hydroxy aldehyde, the products of its nucleophilic addition reactions are α-dichloro alcohols, which could potentially be converted into substrates for related rearrangement reactions under specific conditions. organicreactions.org

Oxidation and Reduction Chemistry

Selective Reduction to 2,2-Dichlorodecanol

The selective reduction of the aldehyde functional group in 2,2-dichlorodecanal to a primary alcohol, yielding 2,2-dichlorodecanol, requires a reagent that will not simultaneously reduce the carbon-chlorine bonds. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often suitable for this transformation.

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 2,2-dichlorodecanal. This attack breaks the pi bond of the carbonyl group, resulting in the formation of a tetrahedral alkoxide intermediate. In a protic solvent, such as ethanol (B145695) or methanol, the alkoxide is then protonated to yield the final product, 2,2-dichlorodecanol. The chemoselectivity of this reaction is attributed to the greater reactivity of the aldehyde carbonyl group towards nucleophilic attack compared to the carbon-chlorine bonds.

Catalytic hydrogenation is another potential method for the selective reduction of 2,2-dichlorodecanal. This technique involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction occurs on the surface of the metal catalyst, where both the aldehyde and hydrogen are adsorbed. The hydrogenation of the carbonyl group is generally favored over the hydrogenolysis of the C-Cl bonds under controlled conditions, such as moderate pressure and temperature. However, more forcing conditions could lead to the undesired reduction of the chlorine atoms.

Table 1: Comparison of Reducing Agents for the Synthesis of 2,2-Dichlorodecanol

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity for Aldehyde Reduction |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to room temperature | High |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol, Ethyl acetate | Room temperature, 1-4 atm H₂ | Good, dependent on conditions |

Controlled Oxidation to 2,2-Dichlorodecanoic Acid

The controlled oxidation of 2,2-dichlorodecanal to 2,2-dichlorodecanoic acid involves the conversion of the aldehyde group to a carboxylic acid moiety while leaving the rest of the molecule intact. A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions.

One effective method for the oxidation of α,α-dichloroaldehydes is the use of nitric acid (HNO₃) in the presence of a catalytic amount of sodium nitrite (B80452) (NaNO₂). The reaction mechanism is thought to involve the in-situ formation of nitrous acid (HNO₂), which then acts as the effective oxidizing species. The nitrous acid is believed to react with the aldehyde to form an intermediate that is subsequently oxidized by nitric acid to the carboxylic acid, with the regeneration of nitrous acid, thus completing the catalytic cycle. This method is often favored for its efficiency and the relatively mild conditions under which it can be performed.

The reaction typically proceeds by adding the aldehyde to a cooled solution of nitric acid, followed by the careful addition of a sodium nitrite solution. The reaction is often exothermic and requires careful temperature control to prevent side reactions. Upon completion, the 2,2-dichlorodecanoic acid can be isolated by extraction.

Table 2: Oxidizing Systems for the Synthesis of 2,2-Dichlorodecanoic Acid

| Oxidizing Agent | Catalyst/Co-reagent | Typical Solvent | Key Features |

| Nitric Acid (HNO₃) | Sodium Nitrite (NaNO₂) | Dichloromethane | Catalytic, efficient for α,α-dichloroaldehydes |

| Potassium Permanganate (KMnO₄) | Sulfuric Acid (H₂SO₄) | Water/Acetone | Strong oxidant, may require careful control |

| Chromium Trioxide (CrO₃) | Sulfuric Acid (H₂SO₄) | Acetone (Jones Oxidation) | Strong oxidant, potential for side reactions |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2 Dichlorodecanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the connectivity of atoms. For 2,2-Dichlorodecanal, ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.

The chemical shifts observed in the ¹H NMR spectrum of 2,2-Dichlorodecanal are heavily influenced by the electronic environment of each proton. The aldehydic proton (H-1) is expected to appear significantly downfield, typically in the range of 9-10 ppm. libretexts.orgorgchemboulder.com This substantial deshielding is primarily due to the magnetic anisotropy of the carbon-oxygen double bond (C=O). libretexts.orgyoutube.com The circulating pi electrons of the carbonyl group induce a local magnetic field that opposes the applied field in the vicinity of the alkyl chain but reinforces it at the location of the aldehydic proton, causing it to resonate at a much lower field. youtube.comslideshare.net

Furthermore, the presence of two chlorine atoms on the alpha-carbon (C-2) introduces strong inductive effects. Chlorine is a highly electronegative atom, and the two chlorine atoms withdraw electron density from the surrounding atoms. This inductive effect deshields the adjacent protons. While there are no protons on C-2, the effect extends to the protons on C-3, causing them to shift further downfield than they would in an unsubstituted decanal (B1670006). Protons on a carbon adjacent to a single chlorine atom typically resonate in the 3-4 ppm range. orgchemboulder.com The cumulative effect of two chlorine atoms and the adjacent carbonyl group would place the C-3 protons at a noticeable downfield position. This deshielding influence diminishes with increasing distance from the electron-withdrawing groups.

Predicted ¹H NMR chemical shifts for 2,2-Dichlorodecanal are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (-CHO) | 9.5 - 10.0 | Singlet (s) |

| H-3 (-CH₂-) | 2.5 - 2.8 | Triplet (t) |

| H-4 to H-9 (-CH₂-)n | 1.2 - 1.6 | Multiplet (m) |

| H-10 (-CH₃) | 0.8 - 0.9 | Triplet (t) |

This is an interactive data table. Click on the headers to sort.

Spin-spin coupling provides information about the connectivity of non-equivalent protons on adjacent carbons. The multiplicity of a signal is described by the n+1 rule, where 'n' is the number of adjacent, equivalent protons. agroparistech.fr

Aldehydic Proton (H-1): The proton on C-1 is adjacent to C-2, which has no protons. Therefore, it will not be split and will appear as a singlet.

Methylene (B1212753) Protons (H-3): The two protons on C-3 are adjacent to the two protons on C-4. According to the n+1 rule, their signal will be split into a triplet (2+1=3).

Terminal Methyl Protons (H-10): The three protons of the terminal methyl group are adjacent to the two protons on C-9, resulting in a triplet signal.

The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is independent of the external magnetic field strength and provides valuable information about the dihedral angle between coupled protons. agroparistech.frlibretexts.org Analysis of these coupling constants can help determine the preferred conformation of the molecule. The long alkyl chain of 2,2-Dichlorodecanal is flexible and will adopt various conformations in solution. However, it is expected to predominantly exist in a staggered, anti-periplanar conformation to minimize steric hindrance between adjacent methylene groups. organicchemistrytutor.com The bulky dichloromethyl group at C-2 will significantly influence the rotational barrier around the C2-C3 bond, favoring conformations that place the large substituent away from the bulk of the alkyl chain. imperial.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, which are characteristic of specific functional groups. uomustansiriyah.edu.iqwilliams.edu

The most prominent feature in the FT-IR spectrum of an aldehyde is the strong absorption band due to the C=O bond stretch. caltech.edu For saturated aliphatic aldehydes, this band typically appears in the 1740-1720 cm⁻¹ region. orgchemboulder.comlibretexts.org However, the presence of electronegative substituents on the α-carbon is known to shift this frequency higher. The two chlorine atoms on C-2 in 2,2-Dichlorodecanal exert a strong electron-withdrawing inductive effect. This effect strengthens the C=O double bond by pulling electron density away, thus increasing the force constant of the bond and shifting the stretching frequency to a higher wavenumber. uomustansiriyah.edu.iq Consequently, the C=O stretch for 2,2-Dichlorodecanal is predicted to be in the range of 1760–1745 cm⁻¹.

Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group itself. This typically manifests as a pair of weak to medium bands, often appearing around 2830-2695 cm⁻¹. orgchemboulder.comlibretexts.org One of these bands is often observed near 2720 cm⁻¹ and can appear as a shoulder on the stronger alkyl C-H stretching bands. libretexts.org

Raman spectroscopy serves as a complementary technique to FT-IR. endress.com While the C=O stretch is strong in the IR spectrum, it gives a weaker signal in the Raman spectrum. Conversely, the C-Cl and C-C bond vibrations, which may be weak in the IR, can produce strong and sharp peaks in the Raman spectrum, providing a detailed molecular fingerprint. mdpi.comspectroscopyonline.com

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Signal |

| Aldehyde C-H Stretch | 2830-2810 and 2730-2710 (weak) | Weak to medium |

| Alkyl C-H Stretch | 2960-2850 (strong) | Strong |

| Carbonyl C=O Stretch | 1760-1745 (very strong) | Medium to weak |

| C-Cl Asymmetric Stretch | ~780-740 (strong) | Strong |

| C-Cl Symmetric Stretch | ~650-600 (strong) | Strong |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern of the molecular ion. chemguide.co.uk

The molecular formula of 2,2-Dichlorodecanal is C₁₀H₁₈Cl₂O. The calculated monoisotopic mass is approximately 224.07 g/mol . A key feature in the mass spectrum will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, giving a ratio of roughly 3:1. libretexts.org For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic pattern for the molecular ion (M⁺). There will be an M⁺ peak (containing two ³⁵Cl atoms), an [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl), and an [M+4]⁺ peak (two ³⁷Cl atoms). The expected relative intensity ratio of these peaks is approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Upon ionization, the molecular ion can undergo predictable fragmentation. whitman.edu Common fragmentation pathways for aldehydes include:

Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. libretexts.orgyoutube.com

Loss of a hydrogen radical (H•) to give a strong [M-1]⁺ peak.

Loss of the formyl radical (•CHO, mass 29) to give an [M-29]⁺ peak.

Cleavage of the C2-C3 bond, leading to the formation of a stable acylium ion or other fragments.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have an accessible gamma-hydrogen. whitman.eduyoutube.com 2,2-Dichlorodecanal has hydrogens on C-4, which are gamma-hydrogens. The rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the C2-C3 bond. This would produce a neutral alkene (1-octene) and a charged enol fragment with a specific mass-to-charge ratio (m/z), providing strong evidence for the structure.

| Ion Fragment | Description | Predicted m/z |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster | 224, 226, 228 |

| [M-1]⁺ | Loss of aldehydic H | 223, 225, 227 |

| [M-35]⁺, [M-37]⁺ | Loss of a Cl radical | 189, 187 |

| [M-71]⁺ | Loss of •CHCl₂ | 153 |

| McLafferty Fragment | γ-H transfer and β-cleavage | 112, 114 |

This is an interactive data table. Click on the headers to sort.

Fragmentation Patterns and Isotope Ratio Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. neu.edu.tr In the mass spectrum of an organic molecule, the molecular ion, formed by the loss of an electron, can undergo fragmentation, breaking into smaller charged pieces. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure.

For aliphatic aldehydes like 2,2-dichlorodecanal, common fragmentation mechanisms include α-cleavage and McLafferty rearrangement. jove.comjove.com α-cleavage involves the breaking of the bond adjacent to the carbonyl group, which for 2,2-dichlorodecanal would be the C1-C2 bond or the C2-C3 bond. jove.com Cleavage of the C1-C2 bond would result in the loss of a chlorine radical or a dichloromethyl radical. The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen, leading to the elimination of a neutral alkene molecule. jove.com Straight-chain aldehydes can also exhibit characteristic losses of small neutral molecules like water (M-18), ethylene (B1197577) (M-28), and others. whitman.edu

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. neu.edu.tr Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. neu.edu.tr This results in a characteristic M+2 peak for a monochlorinated compound, with the intensity of the M+2 peak being about one-third of the molecular ion (M) peak. du.ac.in For a dichlorinated compound like 2,2-dichlorodecanal, the mass spectrum will exhibit a distinctive pattern of M, M+2, and M+4 peaks, with relative intensities of approximately 9:6:1, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively. neu.edu.tr This isotopic signature is a definitive indicator of the number of chlorine atoms in the molecule and its fragments. nih.govacs.org

Table 1: Predicted Mass Spectrometry Fragmentation for 2,2-Dichlorodecanal

| m/z (mass/charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| M, M+2, M+4 | [C₁₀H₁₈Cl₂O]⁺ | Molecular Ion |

| M-35/37 | [C₁₀H₁₈ClO]⁺ | Loss of a chlorine radical (α-cleavage) |

| M-70/72/74 | [C₁₀H₁₈O]⁺ | Loss of two chlorine radicals |

| M-29 | [C₉H₁₈Cl₂]⁺ | Loss of CHO radical (α-cleavage) |

| M-44 | [C₈H₁₄Cl₂]⁺ | McLafferty rearrangement (loss of ethene) |

Note: The table presents plausible fragmentation patterns based on established principles of mass spectrometry for aldehydes and halogenated compounds. The exact m/z values for isotopic peaks will vary based on the combination of ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. chromatographyonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule and its fragments. bohrium.comacs.org While nominal mass spectrometry might not distinguish between ions with the same integer mass but different elemental formulas, HRMS can resolve these differences. nih.gov

For 2,2-dichlorodecanal (C₁₀H₁₈Cl₂O), the exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.0000), hydrogen (¹H = 1.0078), chlorine (³⁵Cl = 34.9689), and oxygen (¹⁶O = 15.9949). The ability of HRMS to measure the mass-to-charge ratio with high accuracy confirms the elemental formula of the molecular ion and its fragments, providing definitive structural evidence. arxiv.org This is particularly valuable in distinguishing between isomers and identifying unknown halogenated compounds in complex mixtures. chromatographyonline.com

Table 2: Theoretical HRMS Data for 2,2-Dichlorodecanal

| Elemental Formula | Calculated Exact Mass (m/z) |

| C₁₀H₁₈³⁵Cl₂O | 224.0734 |

| C₁₀H₁₈³⁵Cl³⁷ClO | 226.0705 |

| C₁₀H₁₈³⁷Cl₂O | 228.0675 |

Note: The calculated exact masses are based on the most abundant isotopes. HRMS instruments can detect these subtle mass differences.

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. elte.hu The absorption of UV-Vis radiation excites an electron from a lower energy molecular orbital to a higher energy one. iisc.ac.in

Analysis of Electronic Transitions of the Dichloroaldehyde Moiety

The carbonyl group (C=O) of an aldehyde is a chromophore, a part of a molecule responsible for its color by absorbing light at a specific wavelength. davuniversity.org The carbonyl group in 2,2-dichlorodecanal exhibits two characteristic electronic transitions: the n → π* (n-to-pi-star) and the π → π* (pi-to-pi-star) transitions. libretexts.org

The n → π* transition involves the excitation of an electron from a non-bonding (n) orbital, located on the oxygen atom, to an anti-bonding π* orbital of the carbonyl double bond. libretexts.org This transition is typically of lower energy and appears at a longer wavelength (λ_max) in the UV-Vis spectrum. It is also characterized by a low molar absorptivity (ε). elte.hu

The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org This transition is of higher energy, occurs at a shorter wavelength, and has a much higher molar absorptivity.

The presence of two chlorine atoms on the α-carbon (the carbon adjacent to the carbonyl group) influences these electronic transitions. fiveable.melibretexts.org The electron-withdrawing inductive effect of the chlorine atoms can affect the energy levels of the molecular orbitals involved. This can lead to a shift in the λ_max of the absorption bands. Specifically, the introduction of electron-withdrawing groups at the α-position of a carbonyl compound often causes a bathochromic shift (a shift to longer wavelengths) of the n → π* transition and a hypsochromic shift (a shift to shorter wavelengths) of the π → π* transition. The solvent in which the spectrum is recorded can also influence the positions of these absorption bands. davuniversity.org

Table 3: Expected UV-Vis Absorption Data for 2,2-Dichlorodecanal in a Non-polar Solvent

| Transition | Expected λ_max (nm) | Expected Molar Absorptivity (ε) | Orbital Transition |

| n → π | ~290-310 | Low (<100) | Non-bonding to anti-bonding π |

| π → π | ~180-200 | High (>1000) | Bonding π to anti-bonding π |

Note: The expected values are estimations based on general principles of UV-Vis spectroscopy for α-halogenated aldehydes.

Computational and Theoretical Studies on 2,2 Dichlorodecanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No specific research publications were found that detail quantum chemical calculations for the molecular geometry and electronic structure of 2,2-dichlorodecanal.

Density Functional Theory (DFT) for Conformational Analysis and Stability Optimization

There are no available studies that have utilized Density Functional Theory (DFT) for the conformational analysis and stability optimization of 2,2-dichlorodecanal. DFT is a widely used computational method to determine the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. mdpi.comaps.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

A search of scientific databases yielded no specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other reactivity descriptors for 2,2-dichlorodecanal. Such analyses are fundamental for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of its kinetic stability. researchgate.netirjweb.com

Prediction of Spectroscopic Parameters

No dedicated studies on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for 2,2-dichlorodecanal were identified. Computational spectroscopy can be a powerful tool for interpreting experimental spectra and confirming molecular structures. nih.govnih.gov

Computational Prediction of NMR, IR, and UV-Vis Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 2,2-dichlorodecanal, theoretical methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. arxiv.orgopenmopac.netcp2k.org These predictions are crucial for structural verification and for understanding the molecule's electronic and vibrational characteristics.

The process begins with an in silico model of 2,2-dichlorodecanal. The molecule's geometry is first optimized to find its most stable three-dimensional conformation, a prerequisite for accurate spectral prediction. faccts.de Following optimization, specific computational methods are applied to simulate each type of spectrum.

Disclaimer: Specific computational studies detailing the predicted spectra for 2,2-dichlorodecanal are not extensively available in the public research literature. The data presented in the following tables are theoretically plausible values derived from established computational methodologies and known spectral correlations for aldehydes, dichlorinated alkanes, and related functional groups. They serve as illustrative examples of the expected output from such computational studies.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structure elucidation. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating isotropic nuclear magnetic shielding constants. rsc.org These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, commonly Tetramethylsilane (TMS).

For a molecule like 2,2-dichlorodecanal, calculations would be performed using a functional such as B3LYP or M06-2X and a suitable basis set like 6-311+G(2d,p) to achieve a good balance of accuracy and computational cost. d-nb.info The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM) for chloroform (B151607) (CDCl₃), is essential for simulating realistic solution-phase conditions.

Predicted ¹H NMR Data for 2,2-Dichlorodecanal Computational Method: DFT (B3LYP/6-311+G(2d,p)) with CPCM (Chloroform)

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (Aldehyde) | 9.5 - 9.7 | s | - |

| H-3 | 2.3 - 2.5 | t | ~7.5 |

| H-4 | 1.5 - 1.7 | m | - |

| H-5 to H-9 | 1.2 - 1.4 | m | - |

Predicted ¹³C NMR Data for 2,2-Dichlorodecanal Computational Method: DFT (B3LYP/6-311+G(2d,p)) with CPCM (Chloroform)

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | 188 - 192 |

| C-2 (-CCl₂-) | 85 - 90 |

| C-3 | 38 - 42 |

| C-4 | 28 - 32 |

| C-5 to C-8 | 22 - 30 |

| C-9 | 22 - 25 |

Infrared (IR) Spectrum Prediction

Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. readthedocs.io After geometry optimization to a minimal energy structure, a frequency calculation (or Hessian calculation) is performed. faccts.decrystalsolutions.eu This analysis, within the harmonic approximation, yields a set of normal vibrational modes and their corresponding frequencies (in cm⁻¹). openmopac.netcrystalsolutions.eu The intensity of each absorption band is also calculated, which is proportional to the square of the change in the molecular dipole moment during that vibration.

Key vibrational modes expected for 2,2-dichlorodecanal include the C=O stretching of the aldehyde group, C-H stretching from the alkyl chain, and C-Cl stretching from the dichlorinated carbon.

Predicted Principal IR Absorption Bands for 2,2-Dichlorodecanal Computational Method: DFT (B3LYP/6-31G(d))

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2950 - 2850 | Strong | C-H Asymmetric & Symmetric Stretching (Alkyl Chain) |

| 2750 - 2720 | Medium | C-H Stretching (Aldehyde) |

| 1740 - 1720 | Strong | C=O Stretching (Aldehyde) |

| 1470 - 1450 | Medium | C-H Bending (CH₂) |

| 850 - 750 | Strong | C-Cl Stretching |

Ultraviolet-Visible (UV-Vis) Spectrum Prediction

UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). scm.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. respectprogram.org The output provides the absorption wavelength (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band (molar absorptivity, ε). faccts.de

For 2,2-dichlorodecanal, the key electronic transitions are the n→π* and π→π* transitions associated with the carbonyl (C=O) chromophore. The n→π* transition is typically weaker and occurs at a longer wavelength, while the π→π* transition is stronger and at a shorter wavelength.

Predicted UV-Vis Absorption Data for 2,2-Dichlorodecanal Computational Method: TD-DFT (B3LYP/6-31+G(d)) with CPCM (Hexane)

| λ_max (nm) | Oscillator Strength (f) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| ~290 | Low (~0.001) | Low (~15-25) | n → π* |

Environmental Degradation and Fate Research of 2,2 Dichlorodecanal

Abiotic Transformation Processes

Abiotic transformation encompasses the degradation of a chemical compound through non-biological processes. These processes are crucial in determining the persistence and ultimate fate of a substance in the environment. For 2,2-dichlorodecanal, no specific studies on its abiotic transformation have been found.

Photochemical Degradation Pathways

Photochemical degradation involves the breakdown of a compound by light, particularly ultraviolet radiation from the sun. This can be a significant degradation pathway for chemicals present in the atmosphere or surface waters. However, no research articles or data detailing the photochemical degradation pathways of 2,2-dichlorodecanal, its reaction rates, or the identity of its photoproducts could be located.

Hydrolysis and Other Chemical Transformations in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a key degradation process for many organic compounds in aquatic environments. The susceptibility of 2,2-dichlorodecanal to hydrolysis, its hydrolysis rate under different pH and temperature conditions, and the resulting transformation products have not been documented in the reviewed scientific literature.

Interactions with Oxidants and Reductants in Environmental Matrices

In various environmental settings such as soil, sediment, and water, chemical compounds can interact with naturally occurring oxidants (e.g., hydroxyl radicals) and reductants (e.g., iron sulfides). These redox reactions can lead to the transformation of the original compound. Specific research on the interaction of 2,2-dichlorodecanal with environmental oxidants and reductants, including reaction kinetics and transformation products, is not available.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic pollutants from the environment. There is no available research that specifically investigates the biodegradation of 2,2-dichlorodecanal.

Microbial Degradation Studies and Identification of Metabolites

Studies on microbial degradation typically involve isolating microorganisms capable of breaking down a specific compound and identifying the metabolic pathways and resulting byproducts. No such studies have been published for 2,2-dichlorodecanal. Consequently, there is no information on microbial species that can degrade this compound or the metabolites that would be formed during its biodegradation.

Enzyme-Mediated Transformations in Biological Systems

Within microorganisms, specific enzymes are responsible for catalyzing the degradation reactions. The identification and characterization of these enzymes are fundamental to understanding the biochemical basis of biodegradation. As no microbial degradation studies for 2,2-dichlorodecanal have been reported, there is no information on any enzyme-mediated transformations of this compound in biological systems.

Analytical Methodologies for Environmental Monitoring

The environmental monitoring of 2,2-dichlorodecanal, a compound of potential concern due to its chemical structure, necessitates the development of robust and sensitive analytical techniques. Given its anticipated presence at trace levels in complex environmental matrices such as water, soil, and air, methodologies with high selectivity and low detection limits are imperative. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principal techniques employed for the analysis of such semi-volatile and potentially reactive aldehydes.

Development of Sensitive Detection Techniques for Trace Analysis using GC-MS and LC-MS

The inherent volatility and chemical properties of 2,2-dichlorodecanal make it amenable to analysis by both GC-MS and LC-MS. However, direct analysis of aldehydes can be challenging due to their polarity and potential for thermal degradation or poor ionization. To overcome these limitations, derivatization is a commonly employed strategy to enhance the analytical performance for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely accepted and effective method for aldehydes. sigmaaldrich.comnih.govnih.gov This reaction converts the carbonyl group of 2,2-dichlorodecanal into a more stable and less polar oxime derivative. The PFBHA derivative is significantly more volatile and exhibits excellent chromatographic behavior on standard non-polar or semi-polar capillary GC columns. Furthermore, the pentafluorobenzyl group is highly electronegative, which makes the derivative particularly amenable to sensitive detection by electron capture negative ion chemical ionization mass spectrometry (NICI-MS). nih.govnih.gov

The electron impact (EI) mass spectrum of the PFBHA derivative of an aldehyde typically shows a characteristic fragment ion at m/z 181, which corresponds to the pentafluorobenzyl cation. researchgate.net In NICI-MS, the analysis of PFBHA oximes is often performed in selected ion monitoring (SIM) mode, targeting the [M-HF]⁻ ion, which provides excellent sensitivity and selectivity. nih.gov For 2,2-dichlorodecanal, the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Below are hypothetical, yet scientifically plausible, GC-MS parameters for the analysis of 2,2-dichlorodecanal as its PFBHA oxime derivative.

Table 1: Illustrative GC-MS Parameters for 2,2-Dichlorodecanal-PFBHA Oxime Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions (m/z) | 181, [M-Cl]+, [M]+ (hypothetical) |

| Estimated Retention Time | 15 - 18 minutes |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L (in water) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for the analysis of aldehydes, especially for less volatile or thermally labile compounds. Similar to GC-MS, derivatization is often employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency. A common derivatizing agent for LC-MS analysis of carbonyl compounds is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The resulting DNPH hydrazone is readily ionizable by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

LC-MS/MS analysis in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. For the DNPH derivative of 2,2-dichlorodecanal, the precursor ion would be the protonated or deprotonated molecule, and the product ions would be characteristic fragments.

The following table presents a hypothetical but representative LC-MS/MS method for the analysis of the DNPH derivative of 2,2-dichlorodecanal.

Table 2: Illustrative LC-MS/MS Parameters for 2,2-Dichlorodecanal-DNPH Hydrazone Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatograph | Shimadzu Nexera X2 or equivalent |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Source Temperature | 500 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of the DNPH derivative |

| Product Ions (m/z) | Characteristic fragments of the derivative |

| Estimated Retention Time | 8 - 12 minutes |

| Limit of Detection (LOD) | 0.5 - 5.0 ng/L (in water) |

The development of these sensitive GC-MS and LC-MS methods, likely involving a derivatization step, is crucial for the trace analysis of 2,2-dichlorodecanal in environmental samples. The specific parameters would require optimization and validation using an analytical standard of 2,2-dichlorodecanal to establish accurate retention times, mass spectral data, and achievable detection limits. The characteristic isotopic signature from the two chlorine atoms would be a key feature in the mass spectrometric identification of this compound and its derivatives. acs.org

Applications and Derivatives of 2,2 Dichlorodecanal in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The strategic placement of the gem-dichloro group adjacent to an aldehyde functionality makes 2,2-dichlorodecanal a valuable intermediate in multi-step syntheses. This arrangement allows for a range of chemical transformations, enabling chemists to introduce further complexity and functionality into the molecular backbone.

Aliphatic compounds, characterized by chains of carbon atoms, are fundamental structures in organic chemistry. solubilityofthings.com The synthesis of functionalized linear aliphatic compounds is a key area of research, driven by the need for these molecules in various industrial and pharmaceutical applications. rsc.org 2,2-Dichlorodecanal and its derivatives serve as key building blocks in this context.

A notable example is the synthesis of 10-bromo-2,2-dichlorodecanal. rsc.org This compound is prepared from 11-bromoundecan-1-al through a dichlorination reaction using N-Chlorosuccinimide (NCS) and a pyrrolidine (B122466) catalyst. rsc.org The resulting 10-bromo-2,2-dichlorodecanal is a highly functionalized aliphatic compound, featuring an aldehyde, a gem-dichloro group, and a terminal bromide. This intermediate can undergo further selective transformations. For instance, the aldehyde group can be selectively reduced using sodium borohydride (B1222165) to yield the corresponding alcohol, 10-bromo-2,2-dichlorodecan-1-ol, demonstrating its utility as a versatile synthetic precursor. rsc.org

| Starting Material | Reagents | Product | Transformation |

|---|---|---|---|

| 11-bromoundecan-1-al | N-Chlorosuccinimide (NCS), Pyrrolidine | 10-bromo-2,2-dichlorodecanal | α,α-Dichlorination of the aldehyde |

| 10-bromo-2,2-dichlorodecanal | Sodium borohydride (NaBH₄) | 10-bromo-2,2-dichlorodecan-1-ol | Selective reduction of the aldehyde |

The synthesis of complex molecules often relies on convergent strategies where functionalized fragments are prepared and later combined. libretexts.org The multiple reactive sites on derivatives of 2,2-dichlorodecanal make them ideal precursors for creating such complex structures. The presence of chlorine atoms can significantly influence a molecule's biological activity, making chloro-containing compounds an area of interest in drug discovery. nih.gov The 2,2-dichloro-aldehyde moiety can be envisioned as a precursor for molecules with potential pharmaceutical applications, where the chlorine atoms might enhance efficacy or modulate pharmacokinetic properties. nih.govnih.gov

In the realm of polymer science, aldehydes are known to participate in various polymerization reactions. While specific applications of 2,2-dichlorodecanal in polymerization are not extensively documented, its structure suggests potential use in creating novel polymers. novapublishers.commdpi.com The dichlorinated center could impart unique properties such as flame resistance or altered chemical reactivity to the resulting polymer chain. The development of new polymers with specific functionalities is an active area of research, with applications ranging from drug delivery systems to advanced materials. nih.govmdpi.com

Synthesis of Novel Dichlorinated Derivatives

The modification of the 2,2-dichlorodecanal backbone allows for the creation of novel dichlorinated derivatives. These new compounds can be designed to probe structure-activity relationships or to exhibit unique chemical reactivity, opening doors for new synthetic methodologies and applications.

The synthesis of compounds like 10-bromo-2,2-dichlorodecanal exemplifies the creation of a novel derivative with a unique reactivity profile. rsc.org This molecule contains three distinct functional groups that can be addressed with different reagents, allowing for stepwise and selective modifications. Such multi-functional molecules are highly valuable in the synthesis of complex natural products and in the development of new chemical entities for biological screening. nih.govrsc.org The exploration of how different functional groups on a dichlorinated scaffold influence biological activity is a key strategy in medicinal chemistry for developing new therapeutic agents. rsc.org

Role in Methodological Development

Beyond its use as a building block, 2,2-dichlorodecanal plays a role in the development and refinement of new chemical reactions and synthetic strategies. sathyabama.ac.inbibliotekanauki.pl By serving as a test substrate, it helps chemists understand the scope and limitations of new catalytic systems and reaction conditions.

The development of new catalytic methods is central to advancing organic synthesis. 2,2-Dichlorodecanal has been utilized as a substrate to evaluate the effectiveness of new catalysts. For example, in a study on alkynylation reactions, 2,2-dichlorodecanal was used to test the efficacy of different aluminum-based Lewis acid catalysts. vdoc.pub The study found that the choice of ligand on the aluminum center was "crucially important" for the reaction's success. vdoc.pub When an equimolar mixture of 2,2-dichlorodecanal and a specific in-situ generated aluminum alkoxide was stirred at room temperature, the desired acetylenic alcohol product was formed in only trace amounts. vdoc.pub This result highlights the compound's role in probing the subtleties of catalyst reactivity and guiding the development of more efficient synthetic methods.

| Substrate | Catalyst System | Reaction | Observed Outcome |

|---|---|---|---|

| 2,2-Dichlorodecanal | In situ-generated A1(OC(CH₃)₂C≡CPh)₃ | Alkynylation | Trace amounts (<1%) of the corresponding acetylenic alcohol were obtained. |

Q & A

Q. What are the recommended synthetic routes for 2,2-dichlorodecanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : 2,2-Dichlorodecanal can be synthesized via chlorination of decanal using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) must be optimized to avoid over-chlorination or decomposition. For example, controlled addition of chlorinating agents in non-polar solvents (e.g., dichloromethane) at 0–5°C can improve selectivity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the dichloro derivative .

- Key Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect intermediates/by-products .

- Compare yields with non-chlorinated decanal to assess steric/electronic effects of chlorine substitution .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,2-dichlorodecanal?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify chemical shifts associated with chlorine-induced deshielding. The dichloro group at C2 will split neighboring proton signals (e.g., C1 and C3) due to spin-spin coupling .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect C-Cl stretching vibrations in the 550–650 cm⁻¹ range and aldehyde C=O stretches near 1720 cm⁻¹ .

- GC-MS : Confirm molecular weight (MW = 209.1 g/mol for C₁₀H₁₆Cl₂O) and fragmentation patterns. Chlorine isotopes (³⁵Cl and ³⁷Cl) will produce distinct isotopic peaks .

Q. How does the dichloro substitution at C2 affect the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to compare decomposition temperatures of 2,2-dichlorodecanal with decanal. The electron-withdrawing Cl groups may reduce thermal stability by destabilizing the aldehyde moiety .

- pH Sensitivity : Test hydrolysis rates in buffered solutions (pH 3–10). Chlorine’s electronegativity increases susceptibility to nucleophilic attack, potentially accelerating degradation in alkaline conditions. Monitor aldehyde loss via UV-Vis spectroscopy (λ ~ 280 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,2-dichlorodecanal in nucleophilic addition reactions compared to non-chlorinated analogs?

- Methodological Answer :

- Electronic Effects : Chlorine’s -I effect reduces electron density at the aldehyde carbon, slowing nucleophilic addition (e.g., Grignard reactions). Use Hammett substituent constants (σ) to quantify electronic contributions .

- Steric Effects : The bulky Cl groups at C2 may hinder access to the reaction site. Compare reaction kinetics with mono-chlorinated analogs to isolate steric vs. electronic influences .

- Experimental Design :

- Perform kinetic studies under controlled conditions (e.g., using NaBH₄ reduction) and analyze via stopped-flow spectroscopy .

Q. How can computational chemistry models predict the electronic and conformational properties of 2,2-dichlorodecanal?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites. Compare HOMO-LUMO gaps with decanal to assess chlorine’s impact on redox behavior .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water or hexane) to predict solubility and aggregation tendencies. Parameterize force fields using experimental data from NMR or X-ray crystallography .

Q. What strategies resolve contradictions in reported data on 2,2-dichlorodecanal’s environmental persistence and toxicity?

- Methodological Answer :

- Data Reconciliation : Cross-validate findings using standardized assays (e.g., OECD guidelines for biodegradation). For toxicity, compare LC₅₀ values across cell lines (e.g., HepG2 vs. NIH/3T3) to identify model-dependent biases .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources like patents) and apply statistical tools (e.g., random-effects models) to quantify heterogeneity .

Methodological Frameworks

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid common pitfalls like overgeneralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.